

Synthesis and Characterization of 2-Methoxybenzamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxybenzamide

Cat. No.: B150088

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Introduction

2-Methoxybenzamide, also known as o-anisamide, is an organic compound with the chemical formula $C_8H_9NO_2$.^{[1][2][3]} It is a derivative of benzamide with a methoxy group at the ortho position of the benzene ring.^[4] This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules, including those with potential anticancer properties.^[4] Notably, **2-methoxybenzamide** and its derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, a crucial pathway in developmental processes and a target in cancer therapy.^{[4][5][6]} It is also utilized as a reagent in the synthesis of benzohydroxamic acids, which have shown potential as anti-hepatitis C virus (HCV) agents.^{[7][8]} This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Methoxybenzamide**.

Physicochemical Properties

2-Methoxybenzamide is a white, crystalline solid.^[9] A summary of its key physicochemical properties is presented in Table 1.

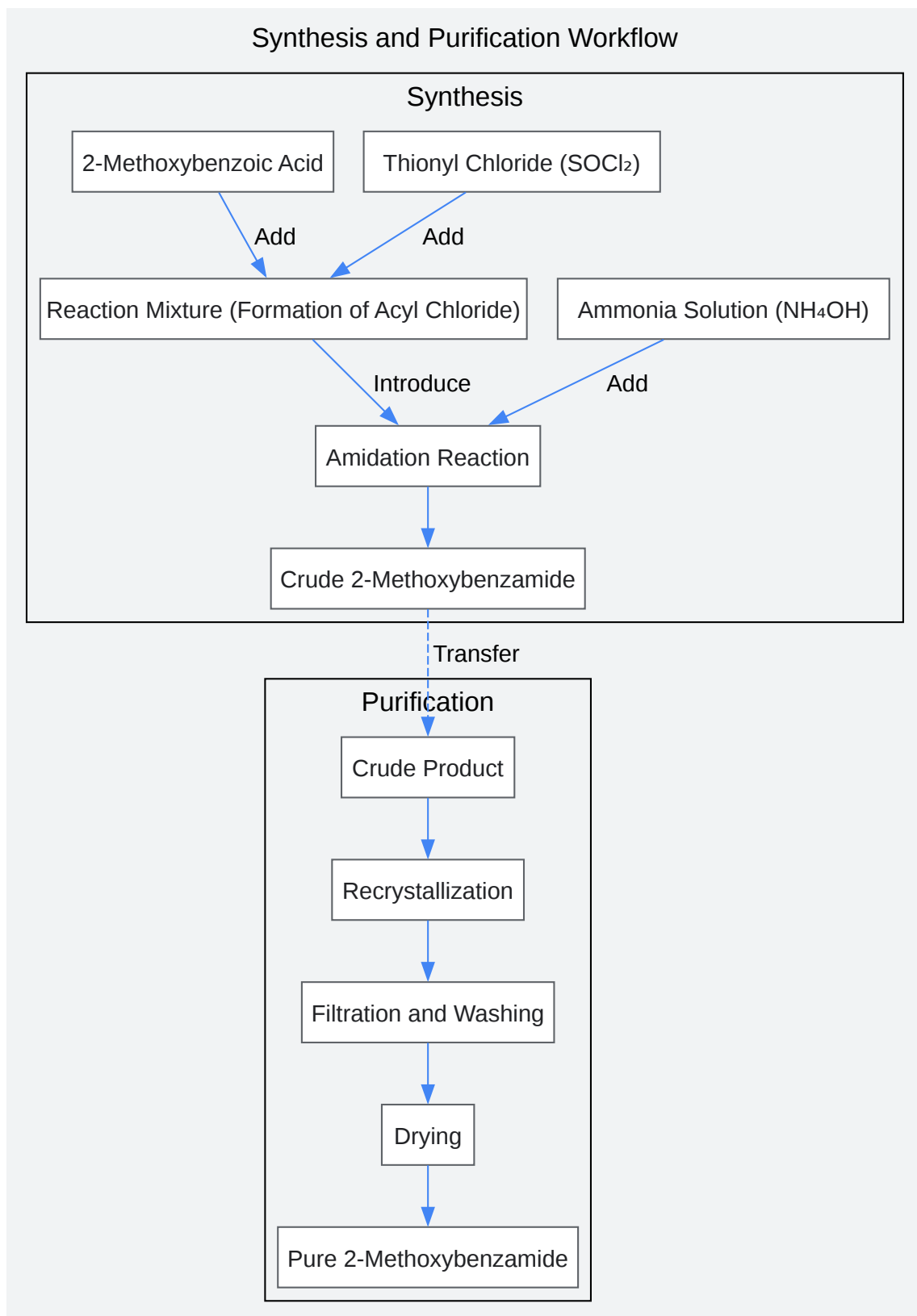
Property	Value	Reference
Molecular Formula	C ₈ H ₉ NO ₂	[1] [2] [3]
Molecular Weight	151.16 g/mol	[1] [2] [8] [10]
Melting Point	127-127.5 °C	[1] [11]
Appearance	Plates from water	[10]
CAS Registry Number	2439-77-2	[1] [2] [3]
Water Solubility	0.02 M	[10]
pKa	15.59 ± 0.50 (Predicted)	[10]

Synthesis of 2-Methoxybenzamide

The synthesis of **2-methoxybenzamide** can be achieved through several routes. A common and effective method involves the conversion of 2-methoxybenzoic acid to its acid chloride, followed by amidation.

Synthesis Workflow

The general workflow for the synthesis and purification of **2-methoxybenzamide** is outlined below.



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Caption: General workflow for the synthesis and purification of **2-Methoxybenzamide**.

Experimental Protocol: From 2-Methoxybenzoic Acid

This protocol details the synthesis of **2-methoxybenzamide** from 2-methoxybenzoic acid.

Materials:

- 2-Methoxybenzoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous toluene
- Pyridine (catalytic amount)
- Concentrated ammonium hydroxide solution
- Ice
- Distilled water

Procedure:

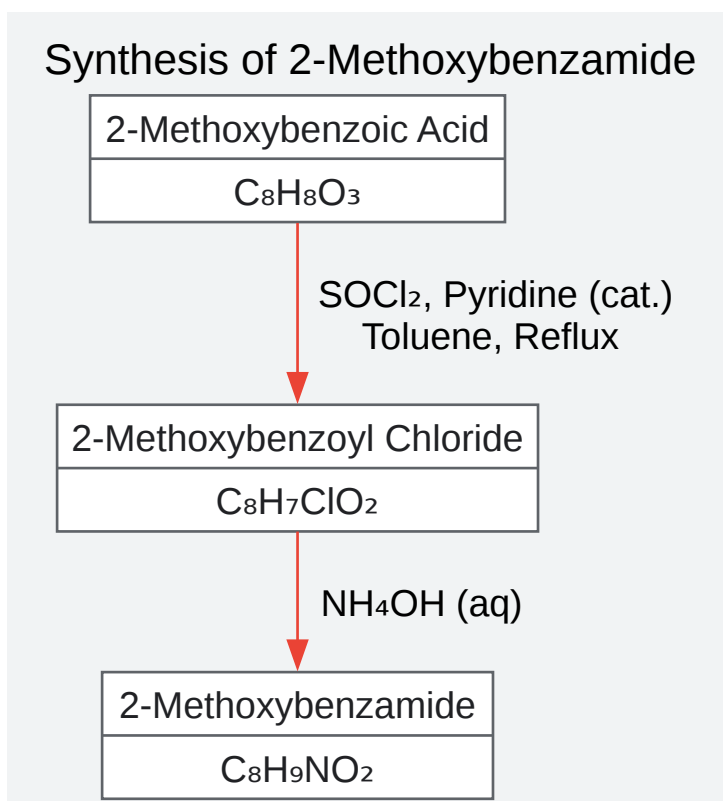
- Formation of 2-Methoxybenzoyl Chloride:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxybenzoic acid (1 equivalent).
 - Add anhydrous toluene to dissolve the acid.
 - To this solution, add thionyl chloride (1.3 equivalents) and a catalytic amount of pyridine. [\[12\]](#)
 - Heat the mixture to reflux (around 80°C) and stir for 6 hours. [\[12\]](#) The reaction progress can be monitored by thin-layer chromatography (TLC).
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-methoxybenzoyl chloride can be used in the next step

without further purification.[12]

- Amidation:
 - Cool the flask containing the crude 2-methoxybenzoyl chloride in an ice bath.
 - Slowly and carefully add an excess of concentrated ammonium hydroxide solution to the flask with vigorous stirring. The reaction is exothermic.
 - Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
 - A solid precipitate of **2-methoxybenzamide** will form.
- Purification:
 - Collect the crude product by vacuum filtration.
 - Wash the solid with cold distilled water to remove any unreacted ammonia and ammonium salts.
 - Recrystallize the crude product from hot water to obtain pure **2-methoxybenzamide** as white crystalline plates.[10]
 - Dry the purified crystals in a desiccator or a vacuum oven.

Synthesis Pathway

The chemical transformation from 2-methoxybenzoic acid to **2-methoxybenzamide** is depicted in the following reaction pathway.



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Caption: Reaction pathway for the synthesis of **2-Methoxybenzamide** from 2-Methoxybenzoic acid.

Characterization of 2-Methoxybenzamide

The structure and purity of the synthesized **2-methoxybenzamide** are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-methoxybenzamide**. The proton (1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the chemical environment of the atoms.

Table 2: NMR Spectral Data for **2-Methoxybenzamide**

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	~7.8-8.2	m	Aromatic protons
	~6.9-7.5	m	Aromatic protons
	~3.9	s	-OCH ₃ protons
	~5.5-6.5	br s	-CONH ₂ protons
^{13}C NMR	~168	s	C=O (amide)
	~157	s	C-OCH ₃
	~132-133	s	Aromatic CH
	~121-122	s	Aromatic C-CONH ₂
	~111-112	s	Aromatic CH
	~55-56	s	-OCH ₃

Note: The exact chemical shifts can vary depending on the solvent and instrument used. Data is compiled from typical values for such structures. Specific experimental data can be found in databases like PubChem.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **2-methoxybenzamide** shows characteristic absorption bands for the amide and methoxy groups.

Table 3: Key IR Absorption Bands for **2-Methoxybenzamide**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3400-3100	Strong, Broad	N-H	Stretching (Amide)
~1650	Strong	C=O	Stretching (Amide I)
~1600	Medium	N-H	Bending (Amide II)
~1250	Strong	C-O-C	Asymmetric Stretching (Aryl Ether)
~1020	Strong	C-O-C	Symmetric Stretching (Aryl Ether)

Note: Data compiled from the NIST Chemistry WebBook.[\[1\]](#)[\[13\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Table 4: Mass Spectrometry Data for **2-Methoxybenzamide**

m/z	Interpretation
151	Molecular ion [M] ⁺
135	[M - NH ₂] ⁺
134	[M - NH ₃] ⁺
107	[M - CONH ₂] ⁺
92	[C ₆ H ₄ O] ⁺
77	[C ₆ H ₅] ⁺

Note: Fragmentation data is based on electron ionization (EI) mass spectra available in the NIST database.[\[3\]](#)

Applications in Research and Drug Development

2-Methoxybenzamide is a key intermediate in the synthesis of various pharmacologically active compounds.[4] Its derivatives have been extensively studied, particularly in the field of oncology. The **2-methoxybenzamide** scaffold has been identified as advantageous for the inhibition of the Hedgehog signaling pathway.[5][6] This pathway is implicated in the development and progression of several types of cancer, making its inhibitors promising therapeutic agents.[4][6] Furthermore, its role as a precursor for potent anti-HCV agents highlights its importance in the development of antiviral drugs.[7][8]

Safety Information

2-Methoxybenzamide is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions in place.

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